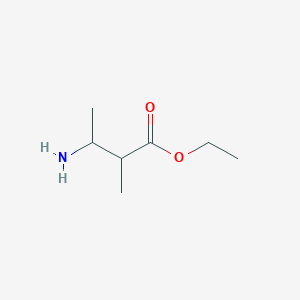

Ethyl 3-amino-2-methylbutanoate

Description

Contextualization of Ethyl 3-amino-2-methylbutanoate within the Field of Amino Ester Chemistry

This compound is classified as a β-amino ester. This designation indicates that the amino group (-NH2) is attached to the third carbon (the β-carbon) relative to the carbonyl group of the ester. The presence of a methyl group on the second carbon (the α-carbon) makes it an α-substituted β-amino ester. Amino esters are a significant class of organic compounds that incorporate both an amine and an ester functional group. They are broadly categorized based on the relative positions of these two groups (α, β, γ, etc.). β-Amino esters, in particular, are valuable building blocks in organic synthesis due to their presence in the backbone of β-peptides and various biologically active molecules.

Academic Significance and Interdisciplinary Research Landscape of Amino Esters

Amino esters are of considerable academic and industrial interest. They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Chiral β-amino esters, for instance, are key precursors for the synthesis of β-lactam antibiotics. thieme-connect.com The field is highly interdisciplinary, bridging organic chemistry, medicinal chemistry, biochemistry, and materials science. Research often focuses on developing stereoselective synthetic methods to control the compound's three-dimensional structure, which is critical for its biological activity. Furthermore, polymers derived from amino esters, known as poly(β-amino ester)s, are extensively investigated for applications in gene delivery and tissue engineering.

Historical Evolution of Synthetic Methodologies for β-Amino Esters

The synthesis of β-amino esters has evolved significantly over the decades, with a continuous drive towards more efficient, selective, and environmentally friendly methods.

The Reformatsky Reaction: Historically, one of the classical methods to generate β-hydroxy esters is the Reformatsky reaction, which involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal. libretexts.orgiitk.ac.in An important variation, the aza-Reformatsky reaction, uses imines instead of aldehydes or ketones to produce β-amino esters. beilstein-journals.orgnih.gov This method is valued for its ability to form carbon-carbon bonds under relatively mild conditions.

Conjugate Addition (Aza-Michael Reaction): One of the most direct and widely used methods for synthesizing β-amino esters is the conjugate addition of an amine to an α,β-unsaturated ester. acs.org This reaction, known as the aza-Michael addition, can be catalyzed by acids, bases, or Lewis acids. thieme-connect.com Modern advancements have focused on developing asymmetric versions of this reaction, using chiral catalysts or auxiliaries to produce enantiomerically pure β-amino esters, which are often required for pharmaceutical applications. acs.orgnih.gov Research has also explored greener methodologies, such as using recyclable catalysts like silica (B1680970) gel or performing the reaction under solvent-free conditions. thieme-connect.comthieme-connect.com

Diastereoselective Reductions: Another key strategy involves the diastereoselective reduction of β-enamino esters. acs.org This approach allows for the controlled formation of two adjacent stereocenters, a common structural motif in many natural products and drugs. The development of highly selective reducing agents and catalytic systems has been a major focus in this area. acs.org

These methodologies represent a progression from classical stoichiometric reactions to modern catalytic and stereoselective transformations, reflecting the growing importance of β-amino esters in synthetic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-2-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-10-7(9)5(2)6(3)8/h5-6H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLDWVZXTNBACN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Amino 2 Methylbutanoate

Established Reaction Pathways for β-Amino Ester Synthesis

The synthesis of β-amino esters, including Ethyl 3-amino-2-methylbutanoate, has traditionally relied on several robust and well-documented reaction pathways. These methods form the foundation of β-amino ester chemistry.

Michael Addition Reactions and Variants

The aza-Michael addition is a cornerstone for the synthesis of β-amino esters. thieme-connect.com This reaction involves the conjugate addition of a nitrogen nucleophile (an amine) to an α,β-unsaturated carbonyl compound. thieme-connect.comthieme-connect.com For the synthesis of this compound, this would typically involve the reaction of an amine with an appropriate ethyl ester of a substituted butenoic acid.

The reaction can be promoted by various catalysts, including acids, bases, and Lewis acids like Indium triflate, which has been shown to efficiently catalyze the Michael addition of amines to α,β-unsaturated esters under mild conditions. asianpubs.org Environmentally friendlier approaches have been developed using recyclable surfaces like silica (B1680970) gel to promote the reaction, often in solvent-free conditions. thieme-connect.comthieme-connect.com These methods are attractive due to their generality and applicability to a wide range of aliphatic and aromatic amines. thieme-connect.com Furthermore, enzymatic methods, such as using lipase (B570770) from Thermomyces lanuginosus, offer a green alternative for catalyzing the Michael addition of amines to acrylates, providing high yields in short reaction times. mdpi.com

Table 1: Catalysts and Conditions for Aza-Michael Addition for β-Amino Ester Synthesis

| Catalyst/Promoter | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Indium Triflate (In(OTf)₃) | Dichloromethane (DCM), Room Temperature | Efficiently catalyzes the addition of amines to α,β-unsaturated esters and nitriles with good yields. | asianpubs.org |

| Silica Gel (activated) | Solvent-free, variable temperature | 'Green' methodology, applicable to a diverse range of amines, including hindered ones. The silica surface is recyclable. | thieme-connect.comthieme-connect.com |

| Lipase TL IM (from Thermomyces lanuginosus) | Continuous-flow microreactor, Methanol (B129727), 35 °C | Green reaction conditions, short residence time (30 min), readily available biocatalyst. | mdpi.com |

| Ammonium (B1175870) Chloride (NH₄Cl) | Ethanol (B145695), Room Temperature | Inexpensive catalyst, easy work-up, and mild reaction conditions for a three-component Mannich-type reaction. | researchgate.net |

Condensation and Related Coupling Processes

Condensation reactions provide another significant route to β-amino esters. The Rodionov reaction, for instance, involves the condensation of an aldehyde, an amine (often generated in situ from ammonium acetate), and malonic acid, which upon decarboxylation yields a β-amino acid. farmaciajournal.com This amino acid can then be esterified. A modified, one-step Rodionov reaction using 2-arylthiazole-4-carbaldehydes, malonic acid, and ammonium acetate (B1210297) has been successfully used to synthesize thiazole (B1198619) β-amino acids, which are subsequently converted to their ethyl esters. farmaciajournal.com

Similarly, three-component Mannich-type reactions, where an aldehyde, an amine, and an enolizable compound like a malonic ester are condensed, can afford β-amino esters in a single pot. researchgate.net Catalysts such as ammonium chloride have proven effective for this transformation under mild, room-temperature conditions. researchgate.net Condensation of β-keto esters with various amines, catalyzed by acetic acid under ultrasound irradiation, also yields β-enamino esters, which are precursors to the desired saturated β-amino esters. organic-chemistry.orgrsc.org

Esterification of Corresponding Amino Acids and Derivatives

A direct and common method for producing this compound is the esterification of its corresponding amino acid, 3-amino-2-methylbutanoic acid. This reaction is typically carried out by treating the amino acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, often under reflux conditions to drive the reaction to completion. farmaciajournal.com This method is widely used in industrial production.

Another established pathway involves the reduction of a double bond in a precursor molecule. For instance, this compound can be synthesized from (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester through catalytic hydrogenation.

Table 2: Esterification and Related Methods for this compound

| Starting Material | Reagents | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| 3-Amino-2-methylbutanoic acid | Ethanol, Sulfuric Acid (H₂SO₄) | Acid-catalyzed esterification | 85% | |

| Thiazole β-amino acids | Anhydrous Ethanol, Thionyl Chloride (SOCl₂) | Esterification via acid chloride formation | Not specified | farmaciajournal.com |

| (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester | Hydrogen (H₂) source, Catalyst | Hydrogenation (Reduction) | Not specified |

Development of Novel Synthetic Approaches

To improve efficiency, yield, and environmental footprint, research into novel synthetic strategies is ongoing. These modern approaches often leverage new technologies and reaction concepts.

Microwave-Assisted Organic Synthesis Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. nih.gov This technique has been applied to the synthesis of various heterocyclic compounds and intermediates. For example, the synthesis of an important intermediate for the drug Benazepril, which shares a β-amino ester structural motif, was significantly accelerated using microwaves. nih.gov While specific literature on the microwave-assisted synthesis of this compound is sparse, the principles are directly applicable. Established methods, such as the condensation of an aldehyde and an amino acid ester, have been successfully performed under microwave irradiation, suggesting that the synthesis of this compound could be similarly optimized. irphouse.com

Multicomponent Reaction Expeditions

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms from the starting materials. rug.nl These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity and build libraries of structurally diverse compounds. rug.nlacs.org

The Ugi and Passerini reactions are prominent examples of MCRs that can be used to synthesize α-amino acid and peptide derivatives. acs.orgthieme-connect.com By carefully selecting the starting components—an aldehyde, an amine, a carboxylic acid, and an isocyanide for the Ugi reaction—it is conceivable to design a convergent, one-pot synthesis of this compound or its close derivatives. acs.orgrug.nl This approach offers a powerful and flexible strategy for accessing complex β-amino ester scaffolds. thieme-connect.com

Transition Metal-Catalyzed Syntheses

The synthesis of β-amino esters like this compound can be efficiently achieved through transition metal-catalyzed reactions, which are prized for their high efficiency and selectivity. Key among these methods are the asymmetric hydrogenation of β-enamino esters and the reductive amination of β-keto esters. These strategies offer direct pathways to chiral amino acid derivatives, which are valuable building blocks in pharmaceuticals.

One of the most prominent methods is the transition metal-catalyzed hydrogenation of β-(acylamino)acrylates or related enamine precursors. A common precursor for this compound is (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester, which can be reduced via hydrogenation. Catalysts based on rhodium and palladium, paired with chiral phosphine (B1218219) ligands, have demonstrated high efficacy in similar transformations. For instance, palladium-catalyzed hydrogenation has been successfully applied to α-methyl β-fluoroalkyl β-enamino esters, achieving the desired amino ester with high yield and enantioselectivity. dicp.ac.cn In one study, using a palladium catalyst with a specific phosphine ligand (L6), the corresponding product was obtained in 74% yield and 90% enantiomeric excess (ee) with a catalyst loading of 4 mol %. dicp.ac.cn

Another powerful approach is the reductive amination of a corresponding β-keto ester, such as ethyl 2-methyl-3-oxobutanoate. This reaction can be catalyzed by various transition metals, including iridium, cobalt, and nickel. organic-chemistry.org Cp*Ir complexes, for example, have been shown to effectively catalyze the direct reductive amination of ketones to primary amines using ammonium formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org First-row transition metals like manganese have also emerged as effective catalysts for the hydrogenation of esters, tolerating various functional groups, including amines. goettingen-research-online.dest-andrews.ac.uk

The choice of catalyst and ligand is crucial for controlling the stereochemistry of the final product, often yielding syn or anti diastereomers with high selectivity. The reaction conditions, including hydrogen pressure, temperature, and solvent, are optimized to maximize yield and stereoselectivity.

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Structurally Related β-Amino Esters

| Precursor | Catalyst System | Conditions | Product | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| α-Methyl β-fluoroalkyl β-enamino ester | Pd(OCOCF₃)₂ / (R)-DTBM-Segphos (L6) | 50 bar H₂, 40 °C, 48h, Toluene | α-Methyl β-fluoroalkyl β-amino ester | 74% | 90% ee, 1.3:1 dr | dicp.ac.cn |

| Ethyl 4,4,4-trifluoroacetoacetate | Pd(OCOCF₃)₂ / (R)-DTBM-Segphos + TsOH·H₂O | 50 bar H₂, p-anisidine, 40 °C, 48h, Toluene | (R)-Ethyl-3-amino-4,4,4-trifluorobutanoate | 25% | 93% ee | dicp.ac.cn |

| Aromatic & Aliphatic Esters | Manganese Pincer Complex (rac-4) / K₂CO₃ | 50 bar H₂, 50-110 °C, 16h, Ethanol | Corresponding Alcohols | High Conversion | Minimal erosion of ee | st-andrews.ac.uk |

Stereochemical Aspects in the Synthesis of Ethyl 3 Amino 2 Methylbutanoate

Enantioselective and Diastereoselective Synthesis Strategies

Achieving high levels of enantiomeric and diastereomeric purity is a primary goal in the synthesis of ethyl 3-amino-2-methylbutanoate. This has been approached through several key methodologies, including chiral pool synthesis, asymmetric organocatalysis, and the use of chiral auxiliaries and ligands.

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials to impart chirality to the target molecule. uniud.itmdpi.com α-Amino acids are particularly valuable in this regard, serving as versatile building blocks. mdpi.com For instance, naturally occurring α-amino acids such as alanine, valine, leucine, and isoleucine can be used to synthesize chiral α-(nonafluoro-tert-butoxy)carboxylic acids, which act as chiral NMR shift reagents. researchgate.net

One documented synthesis of a key intermediate for a pharmaceutical compound utilized L-malic acid as the chiral starting material, achieving a total yield of 26% over 16 steps with an enantiomeric excess (ee) of over 98%. researchgate.net Similarly, the chirality of tryptophan has been instrumental in creating new stereocenters in indole (B1671886) systems. mdpi.com Another example involves the transformation of N-Cbz-l-tyrosine into an enone intermediate with high facial selectivity, demonstrating the effectiveness of amino acids as chiral inducers. mdpi.com

While direct synthesis of this compound from a specific natural precursor is not extensively detailed in the provided results, the principles of chiral pool synthesis are well-established. The synthesis of branched-chain esters in fruits, for example, has been shown to derive largely from de novo precursor biosynthesis rather than from preexisting sources. acs.org This highlights the biological pathways that can produce such chiral molecules.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering a valuable alternative to metal-based catalysts and biocatalysts. au.dk This approach utilizes small organic molecules as catalysts to create a chiral environment for the reaction, leading to the preferential formation of one enantiomer.

Organocatalytic methods, such as those employing quinine-derived catalysts, have been successfully applied in remote (3+2)-cycloaddition reactions to produce biologically relevant compounds with good chemical and stereochemical efficiency. nih.gov While a specific organocatalytic synthesis of this compound is not detailed, the principles can be applied. For example, asymmetric phosphorylation of 3-methylbutanoate precursors can be achieved using chiral amines or phosphine (B1218219) ligands to enhance stereocontrol.

Mechanistically, organocatalysts can activate substrates in various ways. For instance, bifunctional organocatalysts, such as those derived from glycosamine, have been used in the enantioselective nucleophilic addition of formaldehyde (B43269) tert-butyl hydrazone to aliphatic α-keto esters, yielding tertiary azomethyl alcohols with moderate enantioselectivities (50-64% ee). csic.es These intermediates can then be transformed into α-hydroxy-β-amino esters. csic.es The planar and lipophilic nature of certain molecular scaffolds, like coumarin, allows for hydrophobic interactions with aromatic amino acids within the catalyst, influencing the stereochemical outcome. nih.gov

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral auxiliaries are a cornerstone for constructing enantiomerically pure α-amino acid esters. smolecule.com For example, cysteine-derived oxazolidinone auxiliaries can facilitate asymmetric aldol (B89426) reactions to produce chiral imides. smolecule.com While specific examples for this compound are not provided, the general applicability of this method is clear.

Ligand-mediated asymmetric induction is another powerful technique, often used in conjunction with metal catalysts. Chiral ligands coordinate to a metal center, creating a chiral catalytic complex that can effectively induce enantioselectivity in a reaction. For instance, copper-catalyzed asymmetric additions to cyclopentenone derivatives have been used to construct quaternary stereocenters. smolecule.com

Enzymatic and Biocatalytic Routes for Stereocontrol

Enzymes and biocatalysts offer highly selective and environmentally friendly alternatives to traditional chemical methods for stereocontrol. psu.edu They operate under mild conditions and can exhibit remarkable enantioselectivity and diastereoselectivity. psu.edu

Transaminases, particularly ω-transaminases, are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones, utilizing pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. tandfonline.com These enzymes can exhibit high stereoselectivity, making them ideal for producing enantiopure amino esters. tandfonline.comnih.gov

Transaminase-catalyzed reactions have been employed in dynamic kinetic resolution processes to synthesize α-substituted β-amino ester derivatives. rsc.org For example, the reaction of (±)-α-alkyl-β-keto esters with an amine donor in the presence of a transaminase can lead to the formation of the corresponding β-amino ester with specific stereochemistry. rsc.org The use of "smart" amine donors, such as lysine, can drive the reaction equilibrium towards the desired product. nih.gov

Protein engineering has been instrumental in expanding the substrate scope and improving the stereoselectivity of transaminases. tandfonline.com For instance, engineered transaminases have been developed for the synthesis of key pharmaceutical intermediates with high enantiomeric excess. tandfonline.com

Table 1: Research Findings on Transaminase-Catalyzed Synthesis

| Enzyme/Catalyst | Substrate | Product | Key Findings |

|---|---|---|---|

| Transaminases | (±)-α-alkyl-β-keto esters | α-Substituted β-amino ester derivatives | Achieved dynamic kinetic resolution. rsc.org |

| Engineered Vfat enzyme | A prochiral ketone | (3S,5R)-ethyl 3-amino-5-methyloctanoate | The engineered enzyme showed improved activity and S-selectivity. tandfonline.com |

| (R)-selective transaminase | Prochiral ketones | (R)-amines | Efficient amination using (R)-1-phenylethylamine as an amino donor with >99% ee. tandfonline.com |

The biotransformation of ketone and ketoester precursors using whole-cell biocatalysts or isolated enzymes is a widely used method for producing chiral alcohols and other intermediates. tudelft.nl Ketoreductases (KREDs), for example, are enzymes that catalyze the asymmetric reduction of ketones to chiral alcohols. tudelft.nl

The reduction of ethyl 2-methyl-3-oxobutanoate by various bacterial strains has been shown to produce ethyl 3-hydroxy-2-methylbutanoate with high diastereomeric and enantiomeric excess. researchgate.net Specifically, Klebsiella pneumoniae IFO 3319 yielded the (2R,3S) product with 99% de and >99% ee. researchgate.net Similarly, the reduction of aliphatic and aromatic α-keto esters using Streptomyces thermocyaneoviolaceus IFO 14271 resulted in the corresponding (R)-alcohols with >98% ee. researchgate.net

Lipases are another class of enzymes that can be used for stereoselective transformations. For instance, lipase (B570770) from Candida antarctica (CAL-B) has been used to catalyze the aminolysis of β-keto esters, such as ethyl 3-oxobutyrate, with chiral amines to produce chiral (R)-amide products with >97% ee. whiterose.ac.uksci-hub.se

Table 2: Research Findings on Biotransformation of Ketone and Ketoester Precursors

| Biocatalyst | Substrate | Product | Key Findings |

|---|---|---|---|

| Klebsiella pneumoniae IFO 3319 | Ethyl 2-methyl-3-oxobutanoate | Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate | 99% de, >99% ee. researchgate.net |

| Streptomyces thermocyaneoviolaceus IFO 14271 | Ethyl 3-methyl-2-oxobutanoate | (R)-alcohol | >98% ee. researchgate.net |

| Lipase from Candida antarctica (CAL-B) | Ethyl 3-oxobutyrate and chiral amines | Chiral (R)-amide | >97% ee. whiterose.ac.uksci-hub.se |

Methodologies for Stereoisomeric Purity Determination and Control

The control and subsequent verification of stereochemistry are crucial steps in the synthesis of enantiomerically pure this compound. This involves two distinct but interconnected processes: the methods used to control the formation of specific stereoisomers during the reaction and the analytical techniques employed to determine the success of that control by measuring stereoisomeric purity.

Determination of Stereoisomeric Purity

Accurate assessment of the enantiomeric purity of β-amino esters like this compound is essential for quality control and for understanding its stereoselective synthesis. polyu.edu.hk Several analytical techniques are employed for this purpose, with chiral chromatography being the most prevalent. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC): This is a dominant technique for the enantioselective analysis of chiral compounds. wikipedia.org The method involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

Pirkle-type CSPs: Columns such as the (R,R) Whelk-O 1 are effective for the chiral separation of β-amino ester enantiomers. researchgate.netgoogle.com These CSPs operate on a donor-acceptor mechanism, allowing for robust enantiomeric selectivity. researchgate.net

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) or amylose, available under trade names like DAICEL Chiralpak, are widely used to determine the enantiomeric excess (ee) of chiral β-amino esters synthesized through asymmetric reactions. acs.org

Chiral Gas Chromatography (GC): For volatile esters, chiral GC offers excellent resolution. This technique uses a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. oeno-one.eutum.de The differing interactions between the enantiomers and the chiral selector within the column cause them to elute at different times, allowing for their separation and quantification. oeno-one.euoeno-one.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not inherently suited for distinguishing between enantiomers, it can be a powerful tool when used with chiral derivatizing agents or chiral solvating agents. The reaction of a racemic mixture with a single enantiomer of a chiral derivatizing agent produces diastereomers, which have distinct NMR spectra, allowing for the determination of enantiomeric purity. bath.ac.ukunirioja.es

Interactive Table: Methods for Stereoisomeric Purity Determination

| Analytical Method | Principle of Separation | Common Stationary Phase/Agent | Referenced Application |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). wikipedia.org | Pirkle-type ((R,R) Whelk-O 1) or Polysaccharide-based (DAICEL Chiralpak). researchgate.netacs.org | Separation of β-amino ester enantiomers. researchgate.netgoogle.com |

| Chiral GC | Differential interaction with a Chiral Stationary Phase (CSP) in a capillary column. tum.de | Cyclodextrin derivatives. oeno-one.eutum.de | Separation of enantiomers of volatile esters. oeno-one.eu |

| NMR Spectroscopy | Conversion of enantiomers into diastereomers with distinct spectra using a chiral agent. bath.ac.uk | Chiral Derivatizing Agents (e.g., boronic acids). bath.ac.uk | Examination of enantiomeric purity of synthetic intermediates. unirioja.es |

Control of Stereoisomeric Purity

Controlling the stereochemical outcome of a reaction is fundamental to producing a single, desired stereoisomer of this compound. This is primarily achieved through asymmetric synthesis or by separating stereoisomers after a non-selective synthesis.

Asymmetric Synthesis: This approach aims to create the desired stereoisomer directly.

Organocatalytic Reactions: Asymmetric Mannich reactions, utilizing chiral bifunctional thiourea (B124793) catalysts, can produce chiral β-amino esters in high yields and with excellent enantiomeric excesses (up to 99%). acs.org This method works by creating a chiral environment that favors one reaction pathway over the other.

Use of Chiral Building Blocks: Synthesis can begin from a readily available, enantiomerically pure starting material (a chiral building block). The inherent chirality of this starting material is then transferred through the reaction sequence to the final product, controlling its stereochemistry. unirioja.es

Chiral Resolution: This strategy involves the separation of stereoisomers from a racemic mixture produced in a non-stereoselective synthesis.

Preparative Chiral Chromatography: The same HPLC methods used for analytical determination can be scaled up to separate preparative quantities of enantiomers. This allows for the isolation of each pure enantiomer from a racemic mixture. google.com

Enzymatic Resolution: This technique leverages the high stereoselectivity of enzymes. An enzyme, such as an enantioselective amidase or lipase, can be used to selectively catalyze a reaction (e.g., hydrolysis) on one enantiomer in a racemic mixture of a precursor amide or ester. researchgate.net This leaves the other enantiomer unreacted, allowing for the easy separation of the reacted and unreacted forms.

Interactive Table: Strategies for Stereoisomeric Purity Control

| Strategy | Method | Description | Key Feature |

|---|---|---|---|

| Asymmetric Synthesis | Organocatalysis | Employs a small chiral organic molecule (catalyst) to direct the stereochemical outcome of the reaction. acs.org | Can achieve high yields and excellent enantiomeric excess under mild conditions. acs.org |

| Chiral Building Blocks | Utilizes an enantiomerically pure starting material to transfer chirality to the final product. unirioja.es | The final stereochemistry is dictated by the starting material's configuration. | |

| Chiral Resolution | Preparative Chiral HPLC | Scales up analytical HPLC to physically separate enantiomers from a racemic mixture. google.com | Offers a direct method to obtain both pure enantiomers from a single batch. google.com |

Chemical Reactivity and Derivatization of Ethyl 3 Amino 2 Methylbutanoate

Reactivity Profiles of the Amine Functional Group

The presence of a primary amine group imparts nucleophilic character to the molecule, making it susceptible to reactions with various electrophiles.

The lone pair of electrons on the nitrogen atom of the amine group allows it to act as a nucleophile, readily participating in substitution reactions. This reactivity is fundamental for the derivatization of Ethyl 3-amino-2-methylbutanoate. For instance, it can react with alkyl halides or acyl chlorides under basic conditions to yield N-substituted derivatives. The basic conditions are necessary to neutralize the acid generated during the reaction and to deprotonate the ammonium (B1175870) salt intermediate, allowing for potential polyalkylation. mnstate.edu

These reactions are crucial for introducing various functionalities onto the nitrogen atom, thereby modifying the molecule's steric and electronic properties for applications in medicinal chemistry and materials science.

Table 1: Examples of Nucleophilic Substitution Reactions at the Amine Group

| Reactant | Reagent | Conditions | Product Type |

|---|---|---|---|

| This compound | Alkyl Halide (e.g., CH₃I) | Base (e.g., NaHCO₃) | N-Alkylated Amine |

| This compound | Acyl Chloride (e.g., CH₃COCl) | Base (e.g., Pyridine) | N-Acylated Amine (Amide) |

This table presents generalized reaction types based on the principles of amine reactivity.

In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of the amine group to prevent unwanted side reactions while another part of the molecule is being modified. This is achieved through the introduction of a protecting group. masterorganicchemistry.com

A widely used protecting group for amines is the tert-butoxycarbonyl (Boc) group. masterorganicchemistry.comnih.gov The N-Boc protected derivative of this compound can be synthesized by reacting the parent compound with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.gov This protection strategy is advantageous because the Boc group is stable under a variety of reaction conditions but can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid). masterorganicchemistry.comnih.gov Other common amine protecting groups include the carboxybenzyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups, which offer alternative deprotection strategies such as hydrogenolysis and base-mediated cleavage, respectively. masterorganicchemistry.com The use of these "orthogonal" protecting groups is a cornerstone of complex molecular synthesis, including peptide synthesis. masterorganicchemistry.comresearchgate.netacs.org

Table 2: Common Amine Protecting Groups and Their Deprotection Conditions

| Protecting Group | Reagent for Protection | General Deprotection Condition |

|---|---|---|

| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Mild Acid (e.g., Trifluoroacetic Acid) |

| Carboxybenzyl (Cbz) | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) |

This table summarizes common protecting group strategies applicable to primary amines.

Reactivity Profiles of the Ester Functional Group

The ethyl ester functionality in this compound is susceptible to various nucleophilic acyl substitution reactions.

The ester group can be cleaved back to the corresponding carboxylic acid through hydrolysis. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. libretexts.org

Base-promoted hydrolysis, also known as saponification, is an irreversible reaction. libretexts.org It involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting carboxylic acid is deprotonated by the basic conditions to form a carboxylate salt, which is unreactive towards further nucleophilic attack, driving the reaction to completion. libretexts.org The hydrolysis of the ester releases the corresponding amino acid derivative, which can be a key step in certain biochemical pathways or synthetic strategies.

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can be performed under either acidic or basic conditions. In the case of this compound, reacting it with a different alcohol (e.g., methanol (B129727) or propanol) in the presence of a catalyst will result in the exchange of the ethyl group for the new alkyl group from the alcohol. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess or as the solvent. masterorganicchemistry.com This process is valuable for modifying the ester portion of the molecule to alter properties such as solubility or volatility.

The ester functional group can be reduced to a primary alcohol. libretexts.org A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄), which converts the ester to the corresponding 1° alcohol. mnstate.edulibretexts.org The reaction proceeds via a nucleophilic acyl substitution to form an aldehyde intermediate, which is then immediately reduced further to the alcohol. libretexts.org

Alternatively, catalytic hydrogenation can be employed. For instance, the reduction of this compound with hydrogen gas in the presence of a palladium catalyst yields 3-amino-2-methylbutan-1-ol. This reduction transforms the ester into a primary alcohol while typically leaving the amine group intact, showcasing the chemoselectivity possible in the reactions of this bifunctional compound.

Table 3: Summary of Reactions at the Ester Functional Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis (Basic) | NaOH (aq), Heat | 3-Amino-2-methylbutanoic acid (as carboxylate salt) + Ethanol (B145695) |

| Hydrolysis (Acidic) | H₃O⁺, Heat | 3-Amino-2-methylbutanoic acid + Ethanol |

| Transesterification | R'OH, H⁺ or RO⁻ | This compound + Ethanol |

| Reduction | 1. LiAlH₄, 2. H₂O | 3-Amino-2-methylbutan-1-ol |

This table outlines the primary transformations of the ester group in this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| (Boc)₂O |

| 3-Amino-2-methylbutan-1-ol |

| 3-Amino-2-methylbutanoic acid |

| Benzyl chloroformate |

| Carboxybenzyl |

| Di-tert-butyl dicarbonate |

| Ethanol |

| This compound |

| Fluorenylmethyloxycarbonyl |

| Fmoc-Cl |

| Fmoc-OSu |

| Lithium aluminum hydride |

| Methanol |

| Piperidine |

| Propanol |

| Pyridine |

| tert-butoxycarbonyl |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a critical step in the analysis of amino acids and their esters, like this compound, particularly for gas chromatography (GC) and mass spectrometry (MS). nih.gov This process modifies the chemical structure of the analyte to improve its volatility, thermal stability, and detectability. researchgate.net

Esterification and Acylation Procedures for Chromatographic Analysis

For chromatographic analysis, especially GC, derivatization of this compound is essential to increase its volatility and reduce its polarity. researchgate.net This is typically achieved through a two-step process involving esterification and acylation. researchgate.net

Esterification: The carboxyl group of the amino acid is converted to an ester. In the case of this compound, the ester group is already present. However, if starting from the parent amino acid, 3-amino-2-methylbutanoic acid, esterification with ethanol in the presence of an acid catalyst like thionyl chloride or a strong acid like hydrochloric acid would be performed to yield the ethyl ester. rsc.org

Acylation: The amino group is a primary target for derivatization. Acylation introduces an acyl group, which neutralizes the basicity of the amino group and increases the molecule's volatility. researchgate.net Common acylating agents include:

Anhydrides: Acetic anhydride (B1165640) and pentafluoropropionic anhydride (PFPA) are frequently used. researchgate.netmdpi.com PFPA is particularly advantageous for electron capture detection (ECD) in GC due to the presence of fluorine atoms, which enhances sensitivity. researchgate.net

Chloroformates: Ethyl chloroformate and methyl chloroformate react with the amino group to form stable derivatives suitable for GC-MS analysis. nist.govresearchgate.net

The derivatized product, for instance, an N-acyl this compound, exhibits improved chromatographic properties, such as better peak shape and reduced tailing, leading to more accurate and reproducible quantification. researchgate.net

Table 1: Common Derivatization Reagents for Chromatographic Analysis

| Reagent | Functional Group Targeted | Purpose |

| Acetic Anhydride | Amino group | Acylation to increase volatility |

| Pentafluoropropionic Anhydride (PFPA) | Amino group | Acylation and enhanced detection by ECD |

| Ethyl Chloroformate | Amino group | Forms stable carbamate (B1207046) derivatives |

Dual Derivatization Techniques for Mass Spectrometry

For mass spectrometry (MS) analysis, derivatization not only improves chromatographic separation but also enhances ionization efficiency and provides characteristic fragmentation patterns for structural elucidation. nist.gov Dual derivatization strategies are often employed to modify both the amino and any other reactive functional groups in a molecule, leading to comprehensive analysis. nih.govresearchgate.net

One common approach involves a combination of esterification and acylation, as described previously. researchgate.net For instance, a two-step derivatization can be used where the amino acid is first esterified and then acylated. researchgate.net This approach ensures that both the acidic and basic centers of the molecule are derivatized, leading to a stable and volatile compound suitable for GC-MS. researchgate.net

Another advanced technique is the use of "twin derivatization" agents. researchgate.net This strategy involves using two similar but distinct derivatizing reagents, one to label the target analyte and the other to create an internal standard. nih.gov For example, using isotopically labeled derivatization reagents can facilitate accurate quantification by isotope dilution mass spectrometry. nih.gov

The choice of derivatization reagent for MS also considers the ionization technique. For electrospray ionization (ESI), derivatization can introduce a permanently charged group or a group that is easily ionizable, thereby increasing the signal intensity. google.com

Table 2: Dual Derivatization Approaches for Mass Spectrometry

| Derivatization Strategy | Reagents (Example) | Analytical Advantage |

| Two-Step Esterification/Acylation | 2 M HCl in Methanol, then PFPA | Creates stable, volatile derivatives for GC-MS. nih.govresearchgate.net |

| Isotope-Labeling Derivatization | "Light" and "Heavy" isotope-coded reagents | Enables accurate quantification via isotope dilution MS. nih.gov |

Elucidation of Specific Reaction Mechanisms

Understanding the reaction mechanisms involved in the derivatization of this compound is crucial for optimizing reaction conditions and ensuring complete and reproducible derivatization.

The acylation of the amino group with an anhydride, such as acetic anhydride, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of the anhydride. This is followed by the departure of a carboxylate leaving group, resulting in the formation of an N-acylated product. The reaction is often catalyzed by a base, such as pyridine, which activates the anhydride and neutralizes the acid byproduct. mdpi.com

The reaction with chloroformates, like ethyl chloroformate, also follows a nucleophilic acyl substitution pathway. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This leads to the displacement of the chloride ion and the formation of a stable carbamate derivative. nist.govresearchgate.net

The electron ionization (EI) mass spectra of these derivatives show specific fragmentation patterns that are useful for structure elucidation. nist.gov For example, the fragmentation of N-methoxycarbonyl methyl ester derivatives of amino acids often reveals characteristic ions that can be used to identify the original amino acid structure. nist.gov

In the context of its biological activity, the mechanism of action of this compound can involve its interaction with enzymes and receptors. The amino group can participate in hydrogen bonding with active sites, while the ester group can undergo hydrolysis to release the active amino acid derivative.

Applications of Ethyl 3 Amino 2 Methylbutanoate As a Synthetic Building Block

Utility in Complex Organic Molecule Synthesis

Ethyl 3-amino-2-methylbutanoate serves as a crucial starting material or intermediate in the synthesis of intricate organic structures. Its bifunctional nature, possessing both an amino and an ester group, enables a wide range of chemical transformations.

Construction of Heterocyclic Systems and Ring Formations

The presence of both a nucleophilic amino group and an electrophilic ester group within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. These heterocyclic scaffolds are prevalent in natural products and pharmacologically active compounds. For instance, it can be utilized in the synthesis of substituted piperidines, pyrrolidines, and other nitrogen-containing ring systems which are key components of many bioactive molecules. The reactivity of the amino and ester functionalities can be selectively controlled to achieve desired ring sizes and substitution patterns.

Furthermore, the amino group can participate in condensation reactions with dicarbonyl compounds or their equivalents to form a variety of heterocyclic rings. These reactions are often fundamental steps in the total synthesis of complex natural products and their analogues.

Precursor for Pharmaceutically Relevant Scaffolds

The structural motifs present in this compound are frequently found in pharmaceutically active compounds. biosynth.com Consequently, this compound serves as a valuable precursor for the synthesis of various drug scaffolds. biosynth.com For example, β-amino esters are key components in the synthesis of β-lactam antibiotics, a cornerstone of antibacterial therapy. The specific stereochemistry of the substituents on the β-amino ester can significantly influence the biological activity of the final product.

Additionally, the amino acid-like structure of this compound makes it a suitable starting point for the synthesis of peptidomimetics. These are compounds that mimic the structure and function of peptides but often exhibit improved pharmacokinetic properties, such as enhanced stability and oral bioavailability.

Role in Peptide Chemistry and Unnatural Amino Acid Incorporation

The field of peptide chemistry benefits significantly from building blocks like this compound. It can be used to introduce non-proteinogenic or "unnatural" amino acid residues into peptide chains. google.comgoogle.com The incorporation of these unnatural amino acids can confer unique properties to the resulting peptides, such as increased resistance to enzymatic degradation, enhanced receptor binding affinity, and novel biological activities.

Genetic code expansion techniques have further broadened the scope of unnatural amino acid incorporation, allowing for their site-specific insertion into proteins in living cells. nih.gov While direct incorporation of this compound via these methods is not yet established, its derivatives could potentially be utilized, opening new avenues for protein engineering and the study of protein function.

Integration into Polymer Synthesis and Advanced Materials Design

The functional groups of this compound also lend themselves to polymer chemistry. The amino group can act as a monomer or be modified to participate in various polymerization reactions, such as polycondensation or ring-opening polymerization. The resulting polymers may possess interesting properties, such as biocompatibility or specific recognition capabilities, making them suitable for applications in drug delivery, tissue engineering, and other biomedical fields.

For instance, polymers containing primary amine functionalities can be used for post-polymerization modification, allowing for the attachment of various molecules of interest. This versatility is crucial for the design of "smart" materials that can respond to specific stimuli. Research into the free-radical polymerization of related monomers like 2-((2-azidopropanoyl)oxy)ethyl 2-methylbutanoate highlights the potential for creating functional polymers from similar building blocks. royalsocietypublishing.org

Comparative Analysis of Building Block Efficiency with Structurally Related Compounds

To appreciate the specific advantages of this compound, it is useful to compare it with structurally similar compounds. The position and nature of the substituents can significantly impact the reactivity and utility of the molecule as a synthetic building block.

| Compound Name | Ester Group | Substituent(s) | Molecular Formula | Key Applications | Stability Notes |

| This compound | Ethyl | 3-amino, 2-methyl | C₇H₁₅NO₂ | Pharmaceutical intermediates | Hydrolysis-sensitive |

| Ethyl 2-amino-3-methylbutanoate | Ethyl | 2-amino, 3-methyl | C₇H₁₅NO₂ | Peptide synthesis, chiral auxiliary | - |

| Ethyl 3-amino-2-methylpropanoate | Ethyl | 3-amino, 2-methyl | C₆H₁₃NO₂ | Similar to the title compound, but with a smaller carbon backbone | - |

| tert-Butyl 3-amino-2-methylbutanoate | tert-Butyl | 3-amino, 2-methyl | C₉H₁₉NO₂ | Peptide synthesis (offers orthogonal protection) | The bulky tert-butyl group can provide steric hindrance and alter reactivity. |

The comparative analysis reveals that subtle structural changes can lead to significant differences in the applications and chemical behavior of these building blocks. The choice of a specific building block is therefore a critical decision in the design of a synthetic route.

Computational Chemistry Studies of Ethyl 3 Amino 2 Methylbutanoate

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and equilibrium geometry of molecules. By approximating the electron density, DFT can accurately predict molecular properties. For Ethyl 3-amino-2-methylbutanoate, calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can establish the most stable three-dimensional conformation. irjweb.comnih.gov

These calculations optimize the molecular geometry by finding the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.net The optimized structure reveals the spatial relationship between the amino group, the methyl substituent, and the ethyl ester chain, which is crucial for understanding its chemical behavior and interactions with other molecules.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond | Predicted Value | Parameter | Atoms | Predicted Value |

| Bond Lengths | C=O | ~1.21 Å | Bond Angles | O=C-O | ~124° |

| C-O (ester) | ~1.34 Å | C-O-C (ester) | ~117° | ||

| C-C (backbone) | ~1.53 Å | H-N-H | ~107° | ||

| C-N | ~1.46 Å | C-C-N | ~111° | ||

| N-H | ~1.01 Å | ||||

| Note: These values are representative and derived from DFT calculations on analogous structures. Actual values may vary based on the specific level of theory and basis set used. |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.netwuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comresearchgate.net A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity. wuxiapptec.comresearchgate.net For amino acid esters, the HOMO is often localized around the amino group, while the LUMO may be centered on the carbonyl group of the ester. researchgate.net DFT calculations can precisely determine the energies of these orbitals. researchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound

| Parameter | Description | Predicted Energy (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.10 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.45 |

| Energy Gap (ΔE) | LUMO - HOMO Energy Difference | ~ 3.65 |

| Note: Values are based on typical DFT calculations for similar amino acid derivatives and indicate the molecule's charge transfer characteristics. researchgate.net |

Computational methods can predict the vibrational spectra (Fourier-Transform Infrared and Fourier-Transform Raman) of a molecule with high accuracy. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding intensities can be generated. nih.gov These theoretical spectra are invaluable for interpreting and assigning the absorption bands observed in experimental FT-IR and FT-Raman spectra. ripublication.comnih.gov

DFT calculations, often at the B3LYP/6-311++G(d,p) level, are used to compute the harmonic vibrational wavenumbers. nih.govresearchgate.net These calculated frequencies are typically scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the computational method, leading to better agreement with experimental data. nih.gov This analysis allows for the confident assignment of specific vibrational modes to functional groups within this compound, such as the N-H stretching of the amino group, the C=O stretching of the ester, and various C-H and C-C vibrations. oatext.com

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, scaled) | Expected Intensity |

| N-H Asymmetric Stretch | Amine (-NH₂) | ~3450 | Medium (IR) |

| N-H Symmetric Stretch | Amine (-NH₂) | ~3360 | Medium (IR) |

| C-H Stretches | Alkyl groups | 2850 - 3000 | Strong (IR, Raman) |

| C=O Stretch | Ester (-COOC₂H₅) | ~1735 | Very Strong (IR) |

| N-H Scissoring | Amine (-NH₂) | ~1620 | Medium (IR) |

| C-O Stretch | Ester (-COOC₂H₅) | ~1180 | Strong (IR) |

| Note: These assignments are based on DFT calculations performed on analogous molecules. nih.govripublication.com |

Analysis of Intermolecular and Intramolecular Interactions

This compound can participate in various non-covalent interactions that influence its physical properties and biological activity. The primary interactions are hydrogen bonds, where the amino group (-NH₂) can act as a hydrogen bond donor and the carbonyl oxygen (C=O) can act as an acceptor. nih.gov

Intramolecular Interactions: The molecule may adopt a conformation that allows for an intramolecular hydrogen bond between the amino group's hydrogen and the carbonyl oxygen, forming a stable five- or six-membered ring-like structure. nih.govnih.gov

Intermolecular Interactions: In the condensed phase (liquid or solid), molecules of this compound can form intermolecular hydrogen bonds with each other, leading to dimers or larger aggregates. nih.gov

Computational techniques like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to investigate these interactions. researchgate.netnih.govresearchgate.net NBO analysis can quantify the charge transfer between orbitals, revealing the strength of hyperconjugative and hydrogen bonding interactions. researchgate.net QTAIM and Non-Covalent Interaction (NCI) analysis can identify and characterize weak interactions within the molecule and between molecules based on electron density topology. nih.gov

Mechanistic Insights via Computational Modeling of Chemical Reactions

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this can include studying its synthesis, decomposition, or interaction with biological targets. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. acs.org

The calculation of activation energies (the energy barrier of the transition state) helps predict reaction rates and feasibility. For instance, computational models can explore the mechanism of ester hydrolysis, detailing the nucleophilic attack of water on the carbonyl carbon and subsequent steps. researchgate.net Similarly, the interaction with enzymes can be modeled, showing how the amino group might form hydrogen bonds within an active site to facilitate a biological transformation. tudelft.nl These models provide a step-by-step view of bond-breaking and bond-forming processes that are difficult to observe experimentally.

Solvent Effects and Continuum Models in Computational Simulations

Many chemical processes occur in solution, and the solvent can significantly influence molecular properties and reactivity. acmm.nl Computational studies performed in the gas phase often need to be corrected to account for solvent effects. Continuum solvation models are an efficient way to achieve this. researchgate.netehu.eus

Models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) treat the solvent as a continuous medium with a defined dielectric constant, surrounding a cavity that contains the solute molecule. researchgate.netacmm.nl This approach effectively captures the bulk electrostatic interactions between the solute and the solvent. These models are crucial for accurately predicting reaction energetics, conformational equilibria, and electronic properties in a solvent environment, providing results that are more comparable to real-world experimental conditions. ehu.eusnii.ac.jp

Advanced Analytical Techniques for Ethyl 3 Amino 2 Methylbutanoate Research

Chromatographic Methodologies

Chromatographic techniques are fundamental in separating ethyl 3-amino-2-methylbutanoate from complex mixtures and quantifying its presence.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both the qualitative identification and quantitative analysis of this compound and its related volatile compounds. In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.

For qualitative analysis, the mass spectrum of this compound is compared against spectral libraries for identification. The fragmentation pattern provides structural information. For instance, the molecular ion peak confirms the molecular weight of the compound.

Quantitative analysis by GC-MS involves creating a calibration curve using known concentrations of a pure standard. This allows for the precise measurement of the compound in various samples, such as in the study of volatile profiles of fermented beverages like cider. mdpi.com Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique coupled with GC-MS for the analysis of volatile compounds in complex matrices. jmb.or.kr

Table 1: GC-MS Parameters for Volatile Compound Analysis

| Parameter | Value |

|---|---|

| GC System | Agilent 7890A |

| Mass Detector | Agilent 5975C |

| Column | DB-WAX (30m x 0.25mm x 0.25µm) |

| Oven Program | Initial 40°C for 6 min, ramp 4°C/min to 200°C, hold for 5 min |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

This table summarizes typical GC-MS conditions used for the analysis of volatile compounds, including esters like this compound, in food and beverage samples. jmb.or.kr

High-performance liquid chromatography (HPLC) is another essential technique for the analysis of amino acid derivatives like this compound, particularly for non-volatile or thermally labile compounds. nih.gov HPLC separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

A common application of HPLC in this context is the analysis of amino acids in various samples, which often involves pre-column derivatization to enhance detection. researchgate.net For instance, o-phthaldialdehyde (OPA) is a derivatizing agent used to make amino acids fluorescent, allowing for sensitive detection. researchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water), is frequently employed for the separation of these derivatives. researchgate.net The purity of the compound can be assessed using HPLC with UV detection.

Table 2: HPLC Parameters for Amino Acid Analysis

| Parameter | Value |

|---|---|

| Technique | Reversed-phase HPLC |

| Derivatization | Pre-column with o-phthaldialdehyde (OPA) |

| Detection | Fluorescence or UV |

| Mobile Phase | Acetonitrile/water gradient |

This table outlines typical parameters for the HPLC analysis of amino acids, a method applicable to this compound following appropriate derivatization. researchgate.net

Since this compound possesses a chiral center, it can exist as two enantiomers. Chiral gas chromatography is a specialized GC technique used to separate and quantify these enantiomers. This is critical as different enantiomers can exhibit distinct biological activities and sensory properties. gcms.cz

This separation is achieved by using a chiral stationary phase (CSP), typically a derivatized cyclodextrin (B1172386), which interacts differently with each enantiomer, leading to different retention times. For example, a Chiraldex Gamma-TA column has been successfully used to separate the enantiomers of structurally similar compounds like ethyl 2-hydroxy-3-methylbutanoate. oeno-one.euoeno-one.eu The enantiomeric ratio can then be determined by integrating the peak areas of the separated enantiomers. This technique is widely applied in food chemistry, for instance, to determine the enantiomeric distribution of flavor compounds in wine. oeno-one.euresearchgate.netnih.gov

Table 3: Chiral GC Parameters for Enantiomeric Separation

| Parameter | Value |

|---|---|

| GC System | Agilent 6890N |

| Column | Chiraldex Gamma-TA (50m x 0.25mm x 0.12µm) |

| Oven Program | 40°C (1 min), then 1°C/min to 100°C, then 3°C/min to 180°C (5 min) |

| Injector | Split mode (200°C) |

This table details the conditions for chiral GC analysis used to separate enantiomers of esters similar to this compound. oeno-one.euoeno-one.eu

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and functional group analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are used to elucidate the structure of this compound.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the ethyl group (a quartet and a triplet), the methyl groups, and the protons on the butanoate backbone. rsc.org The chemical shifts (δ) and coupling constants (J) are key parameters for structural assignment. rsc.orgst-andrews.ac.uk

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. The spectrum of this compound would show distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the butanoate chain, and the methyl carbons. rsc.orgrsc.org

Table 4: Representative ¹H NMR Data for Ethyl (±)-3-amino-2-methylbutanoate

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H4 | 1.05 | d | 6.5 |

| H5 | 1.11 | d | 7.1 |

| H7 | 1.23 | t | 7.1 |

| NH | 1.62 | br s | - |

| H2 | 2.32 | m | - |

| H3 | 3.11 | m | - |

| H6 | 4.11 | q | 7.1 |

This table presents the ¹H NMR spectral data for the syn and anti diastereomers of ethyl (±)-3-amino-2-methylbutanoate in CDCl₃. rsc.org

Table 5: Representative ¹³C NMR Data for Ethyl (±)-3-amino-2-methylbutanoate

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C4 (syn) | 11.8 |

| C5 (syn) | 14.2 |

| C6 (syn) | 60.1 |

| C2 (syn) | 41.9 |

| C3 (syn) | 50.8 |

| C1 (syn) | 175.7 |

This table shows representative ¹³C NMR chemical shifts for the syn diastereomer of ethyl (±)-3-amino-2-methylbutanoate in CDCl₃. Note that the original source provides data for a mixture of syn and anti diastereomers, and specific assignments can be complex. rsc.org

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

IR spectroscopy of this compound would show characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the ester group, and C-H stretching of the alkyl groups. The presence of these key functional groups can be confirmed by their characteristic frequencies. rsc.org

Raman spectroscopy can also provide information about these functional groups and is particularly useful for symmetric vibrations that may be weak in the IR spectrum. Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational spectra, which can then be compared with experimental IR and Raman spectra for a more detailed structural analysis. researchgate.net

Table 6: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3300 - 3500 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Ester (C=O) | Stretching | 1730 - 1750 |

| C-N | Stretching | 1000 - 1250 |

| C-O | Stretching | 1000 - 1300 |

This table lists the expected characteristic infrared absorption frequencies for the main functional groups present in this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of amino acid derivatives like this compound, especially within complex biological or food matrices. nih.govcreative-proteomics.com The high specificity of tandem mass spectrometry (MS/MS) combined with chromatographic separation allows for the reliable identification and quantification of such compounds. researchgate.net

Highly polar molecules, including amino acids and their esters, can be challenging to retain on commonly used reversed-phase liquid chromatography (RPLC) columns. nih.gov To address this, derivatization techniques are often employed to enhance retention and improve detection limits. nih.gov For instance, derivatization with reagents like N-hydroxysuccinimide esters can improve analyte retention in RPLC-MS analysis. nih.gov

Different LC-MS approaches are available for amino acid analysis, including:

Ion Pair Liquid Chromatography-Tandem Mass Spectrometry (IP-LC-MS/MS): This method can separate non-derivatized amino acids using a reverse-phase C18 column with volatile ion-pairing reagents. creative-proteomics.com

Hydrophilic Interaction Chromatography-Mass Spectrometry (HILIC-MS): HILIC is another effective technique for separating polar compounds. creative-proteomics.com

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers rapid and accurate analysis of key food odorants and tastants, including ethyl esters. acs.org

The choice of ionization source is also critical. Electrospray ionization (ESI) is commonly used for amino acid analysis, typically in positive ion mode under acidic conditions. creative-proteomics.com The integration of techniques like ion mobility spectrometry can further enhance sensitivity and selectivity, aiding in the separation of isomeric metabolites and improving structural identification. nih.gov

Table 1: LC-MS Parameters for Amino Acid Ester Analysis

| Parameter | Description | Relevance to this compound |

| Chromatography | Reversed-phase, HILIC, or Ion Pair | Selection depends on the need for derivatization and the complexity of the sample matrix. |

| Derivatization | N-hydroxysuccinimide esters, Chloroformates | Can improve retention and sensitivity for polar amino acid esters. nih.govcreative-proteomics.com |

| Mass Spectrometry | Tandem MS (MS/MS), High-Resolution MS | Provides high specificity for quantification and structural confirmation. creative-proteomics.comresearchgate.net |

| Ionization | Electrospray Ionization (ESI) | Effective for ionizing polar molecules like amino acid esters. creative-proteomics.com |

Advanced Sample Preparation and Extraction Methods

The accurate analysis of this compound heavily relies on the efficiency of the sample preparation and extraction methods used to isolate it from the sample matrix.

Solvent-Assisted Flavor Evaporation (SAFE)

Solvent-Assisted Flavor Evaporation (SAFE) is a gentle distillation technique used to isolate volatile and semi-volatile compounds from complex matrices, particularly in food and flavor analysis. mdpi.comoup.com This method is effective in separating volatile compounds like this compound from non-volatile components at low temperatures, which helps to prevent the formation of artifacts. oup.com

The SAFE technique has been successfully applied to analyze volatile compounds in a variety of food products, including rapeseed oil, table grapes, and Rosé wines. oup.comsci-hub.seresearchgate.net It is particularly advantageous for recovering trace and high-boiling-point compounds. oup.com Recent advancements have led to the development of an automated SAFE (aSAFE) system, which improves yields and reduces the risk of contamination compared to the manual method. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, rapid, and sensitive technique for extracting volatile compounds from the headspace above a sample. mdpi.commdpi.com It is widely used in the analysis of flavor and aroma compounds in food and beverages. mdpi.comresearchgate.net For a compound like this compound, which is expected to have some volatility, HS-SPME is a suitable extraction method.

The selection of the SPME fiber coating is crucial for the efficient extraction of target analytes. nih.gov Common fiber coatings include divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), which is effective for a broad range of volatile compounds. nih.govuliege.be The extraction conditions, such as temperature and time, must be optimized to achieve good linearity and recovery. nih.gov HS-SPME has been used to analyze volatile compounds in various matrices, including meat, grapes, and figs. nih.govuliege.bemdpi.com

It is important to note that HS-SPME is most effective for very volatile compounds and may not efficiently extract less volatile or highly water-soluble compounds. mdpi.com

Effervescent Tablet-Induced Extraction (ETIE) for Volatile Analysis

Effervescent Tablet-Induced Extraction (ETIE) is a novel sample preparation technique that facilitates the transfer of volatile and semi-volatile compounds from a liquid matrix to the gas phase for analysis. acs.orgresearchgate.net This method involves introducing an effervescent tablet into the aqueous sample, which generates carbon dioxide bubbles in situ. acs.orgnih.gov These bubbles rapidly extract and liberate volatile compounds, which can then be analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS). acs.orgresearchgate.net

ETIE has been shown to be effective for the analysis of selected ethyl esters in complex matrices like yogurt drinks. acs.orgnih.gov The method offers good linearity, low limits of detection, and satisfactory recoveries. researchgate.netnih.gov A significant advantage of ETIE is that it can enhance the performance of HS-SPME without the need for heating or shaking the sample. acs.orgnih.gov This makes it a greener and more efficient alternative to some traditional extraction methods. researchgate.net

Table 2: Comparison of Advanced Extraction Methods

| Technique | Principle | Advantages | Limitations | Application for this compound |

| SAFE | Gentle vacuum distillation | Prevents artifact formation, good for high-boiling-point compounds. oup.comresearchgate.net | Can be time-consuming. | Suitable for isolating from complex food matrices. |

| HS-SPME | Adsorption of volatiles onto a coated fiber | Solvent-free, rapid, sensitive, automatable. mdpi.commdpi.com | Less effective for low-volatility compounds. mdpi.com | Good for screening volatile profiles in various samples. |

| ETIE | In-situ CO2 generation for extraction | Rapid, enhances other methods, no heating required. acs.orgnih.gov | Requires tablet production. wiley.com | Promising for rapid analysis in aqueous samples. |

Isotope Dilution Analysis for Precise Quantification (e.g., Stable Isotope Dilution Analysis - SIDA)

Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise method for the quantification of analytes, including amino acid esters, in complex samples. tandfonline.comnih.gov This technique involves adding a known amount of a stable isotope-labeled analog of the target analyte (the internal standard) to the sample. mdpi.com Because the internal standard is chemically identical to the analyte, it behaves similarly during sample preparation, extraction, and analysis, thus compensating for any analyte loss or matrix effects. mdpi.comtandfonline.com

The quantification is based on the measurement of the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, typically using mass spectrometry. tandfonline.commdpi.com SIDA has been successfully employed for the quantification of various compounds in diverse matrices, such as taste-active peptide ethyl esters in sake and odorants in wine. tandfonline.comfrontiersin.org

For the analysis of this compound, a stable isotope-labeled version, such as one containing deuterium (B1214612) (e.g., d3- or d5-labeled), would be synthesized and used as the internal standard. mdpi.comfrontiersin.org This approach allows for very accurate concentration measurements, even at low levels. For example, a study on taste-active peptides in sake used deuterated isotopes and high-resolution mass spectrometry to achieve detection limits in the low µg/L range. tandfonline.comnih.gov

The derivatization of amino acids is often a necessary step for GC-MS analysis, and SIDA can be integrated into these workflows. mdpi.com For instance, amino acids can be converted to their methyl esters, and stable-isotope labeled analogs can be generated in situ for use as internal standards. mdpi.com

Table 3: Key Aspects of Stable Isotope Dilution Analysis (SIDA)

| Aspect | Description |

| Principle | Use of a stable isotope-labeled internal standard that is chemically identical to the analyte. mdpi.com |

| Instrumentation | Typically coupled with mass spectrometry (GC-MS or LC-MS) for detection and ratio measurement. tandfonline.com |

| Advantages | High accuracy and precision, compensates for matrix effects and analyte loss. mdpi.comtandfonline.com |

| Application | Quantification of trace components in complex mixtures like food, beverages, and biological samples. tandfonline.comnih.gov |

Biochemical and Biotechnological Relevance of Ethyl 3 Amino 2 Methylbutanoate

Biosynthesis Pathways and Precursor Utilization

Amino Acid Catabolism and the Ehrlich Pathway

The Ehrlich pathway is a well-documented metabolic route in microorganisms, particularly yeasts like Saccharomyces cerevisiae, for the catabolism of amino acids into higher alcohols, also known as fusel alcohols. biosynth.comtudelft.nl This pathway involves a transamination, decarboxylation, and reduction sequence. tudelft.nl For instance, the branched-chain amino acid L-isoleucine is a known precursor for the formation of 2-methylbutanoic acid, which can then be esterified to compounds like ethyl 2-methylbutanoate, a contributor to fruity aromas in wine. cirad.froeno-one.eu

However, the Ehrlich pathway as currently understood does not lead to the formation of β-amino acids like 3-amino-2-methylbutanoic acid, the direct acid precursor to ethyl 3-amino-2-methylbutanoate. The initial step of the Ehrlich pathway is the removal of the α-amino group from a proteinogenic amino acid. tudelft.nl The target compound possesses a β-amino group (on the third carbon), indicating it would need to be formed from a different precursor and via a distinct, currently undocumented, biosynthetic pathway in the context of fermentation. Searches of scientific literature did not yield any evidence linking the biosynthesis of this compound to the Ehrlich pathway.

Enzymatic Esterification Mechanisms in Biological Systems

In biological systems, the formation of ethyl esters is typically catalyzed by enzymes such as alcohol acyltransferases (AATs) or specific esterases. These enzymes facilitate the condensation of an alcohol (like ethanol (B145695), which is abundant in fermented beverages) with an acyl-CoA molecule or a carboxylic acid. nih.gov While this is a general mechanism for the production of a wide array of esters in yeast and plants, there is no specific research available that documents the enzymatic esterification of 3-amino-2-methylbutanoic acid with ethanol to form this compound in any biological system.

Chemical synthesis of this compound is achieved through the esterification of 3-amino-2-methylbutanoic acid with ethanol, typically using an acid catalyst, or via the reduction of (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester. While enzymatic synthesis of other complex β-amino esters for pharmaceutical applications has been explored using engineered transaminases, this pertains to targeted industrial biotechnology rather than natural occurrence. rsc.orgnih.gov